
(2,4-Dichlorophenyl)(4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,4-Dichlorophenyl)(4-methoxyphenyl)methanone” is a chemical compound with the CAS Number: 66938-30-5. It has a molecular weight of 281.14 and its linear formula is C14 H10 Cl2 O2 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “(2,4-Dichlorophenyl)(4-methoxyphenyl)methanone” is 1S/C14H10Cl2O2/c1-18-11-5-2-9 (3-6-11)14 (17)12-7-4-10 (15)8-13 (12)16/h2-8H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2,4-Dichlorophenyl)(4-methoxyphenyl)methanone” is a solid compound . It has a molecular weight of 281.14 . The compound’s linear formula is C14 H10 Cl2 O2 .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
(2,4-Dichlorophenyl)(4-methoxyphenyl)methanone, as a part of the phenstatin family, exhibits significant cytotoxicity against tumor cell lines. It has demonstrated potent effects in inducing cell cycle arrest in the G2/M phase and triggering apoptosis in cancer cells. Its mechanism involves binding to the colchicine site and interfering with the polymerization of microtubules, which is crucial for cell division in cancer cells. This property highlights its potential as an anticancer therapeutic agent (Magalhães et al., 2013).
Environmental Stability
Studies on related compounds such as benzophenone-8 (BP8), which is structurally similar to (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone, indicate significant stability in aqueous environments. BP8 shows substantial reactivity towards free available chlorine and is highly photo-stable, suggesting its persistence in environmental contexts (Santos & Esteves da Silva, 2019).
Antifungal Activity
Novel derivatives of (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone have been synthesized and demonstrated promising antifungal activities. These findings are significant in the search for new antifungal agents, particularly against resistant strains (Lv et al., 2013).
Antimicrobial and Antioxidant Activities
Methanone derivatives, including those related to (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone, have been shown to possess antimicrobial and antioxidant properties. These activities make them relevant in the development of new pharmaceuticals with potential applications in combating microbial infections and oxidative stress-related diseases (Thirunarayanan, 2016).
Potential as Vascular Disrupting Agents
Certain derivatives of (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone have exhibited significant antiproliferative activity against cancer cells and possess vascular-disrupting properties. These compounds may offer new avenues for cancer treatment, particularly in targeting tumor vasculature (Chang et al., 2014).
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-18-11-5-2-9(3-6-11)14(17)12-7-4-10(15)8-13(12)16/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVDARQEKWTLFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401248386 |
Source


|
| Record name | (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl)(4-methoxyphenyl)methanone | |
CAS RN |
66938-30-5 |
Source


|
| Record name | (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66938-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

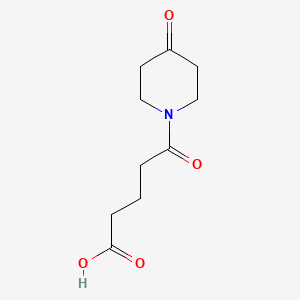
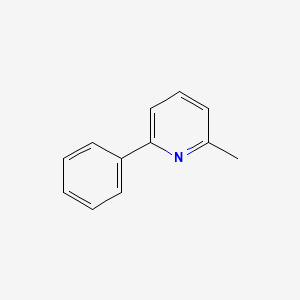
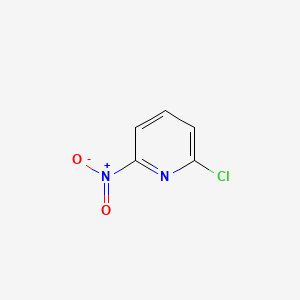

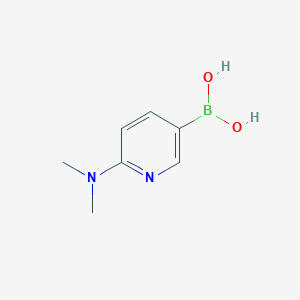
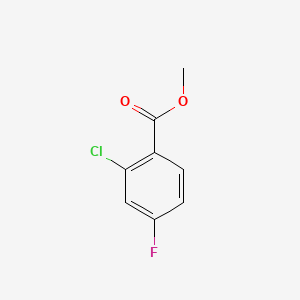

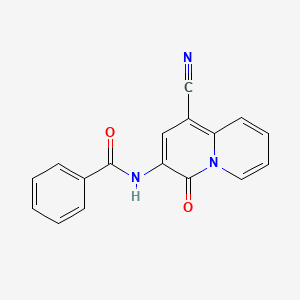
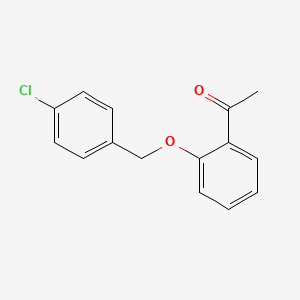

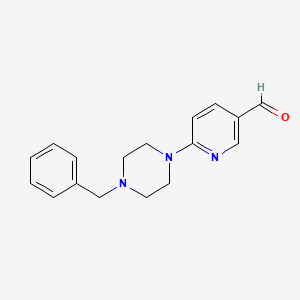
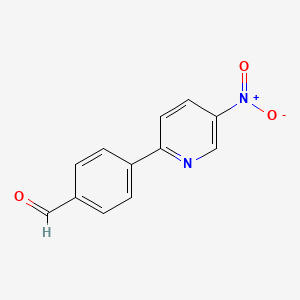
![2-[(methoxyimino)methyl]-N~1~,N~3~-bis[3-(trifluoromethyl)phenyl]malonamide](/img/structure/B1362095.png)
![1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B1362096.png)